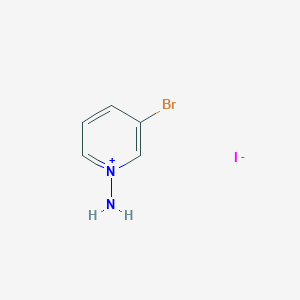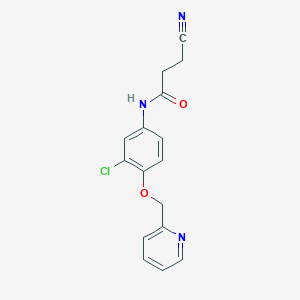![molecular formula C18H27BN2O4 B12104185 1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12104185.png)
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester: is a complex organic compound with the following chemical formula:
C20H30BNO4
. It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological activities.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of an appropriate indole precursor with boronic acid derivatives. For example, the boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction using palladium catalysts . The specific reaction conditions and reagents may vary, but the overall strategy aims to form the desired boron-substituted indole.
Industrial Production: While industrial-scale production methods may not be widely documented for this specific compound, the principles of organic synthesis apply. Researchers and pharmaceutical companies optimize synthetic routes to achieve high yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactivity: 1H-Indole-1-carboxylic acid derivatives can participate in various chemical reactions:
Oxidation: Oxidative processes can lead to the formation of indole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substituents on the indole ring can undergo nucleophilic substitution reactions.
Boronic Acid Chemistry: The boron atom in this compound is amenable to Suzuki-Miyaura coupling and other boron-based reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Essential for introducing the boron functionality.
Base: Often triethylamine or other suitable bases facilitate reactions.
Major Products: The major product is the titled compound itself, which incorporates boron into the indole ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Boron-containing compounds play a vital role as catalysts in organic transformations.
Medicinal Chemistry: Researchers explore boron-substituted indoles for drug discovery.
Anticancer Properties: Some indole derivatives exhibit antiproliferative effects against cancer cells.
Antimicrobial Activity: Indoles may combat microbial infections.
Neuroscience: Indoles could impact neurotransmitter systems.
Materials Science: Boron-containing compounds find applications in materials, such as OLEDs and polymers.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects depends on its specific biological target. Further research is needed to elucidate its molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on closely related compounds, exploring other boron-substituted indoles and comparing their properties would highlight the uniqueness of this compound.
Propriétés
Formule moléculaire |
C18H27BN2O4 |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
[5-(diethylaminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C18H27BN2O4/c1-6-20(7-2)12-13-8-9-15-14(10-13)11-16(19(23)24)21(15)17(22)25-18(3,4)5/h8-11,23-24H,6-7,12H2,1-5H3 |
Clé InChI |
NHTDCTBOMXSWBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN(CC)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)

![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)




